2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for the target compound follows systematic naming conventions that reflect its complex structural architecture. The closely related analog, 2-(3,3-Difluoropyrrolidin-1-yl)-5-nitrobenzaldehyde, provides crucial insights into the nomenclature patterns for this compound class. The IUPAC name systematically describes the substitution pattern on the benzaldehyde core, with the difluoropyrrolidin-1-yl group attached at position 2 and the nitro group positioned at the specified location on the aromatic ring.
The molecular formula analysis reveals fundamental compositional characteristics that define the compound's chemical identity. For the analogous 5-nitro compound, the molecular formula is established as C₁₁H₁₀F₂N₂O₃, with a corresponding molecular weight of 256.21 grams per mole. This formula reflects the integration of eleven carbon atoms, ten hydrogen atoms, two fluorine atoms, two nitrogen atoms, and three oxygen atoms within a single molecular framework. The presence of fluorine atoms significantly influences the compound's electronic distribution and conformational preferences, while the nitro and aldehyde functional groups contribute to its reactivity profile.
The systematic analysis of constitutional isomers within this compound family demonstrates the importance of positional specificity in determining molecular properties. The structural relationship between position 5 and position 6 nitro substitution patterns affects both electronic distribution and steric interactions within the molecular framework. Canonical SMILES notation for the related compound provides a standardized representation: C1CN(CC1(F)F)C2=C(C=C(C=C2)N+[O-])C=O. This notation emphasizes the connectivity pattern that defines the compound's three-dimensional architecture.
Crystallographic Studies and Conformational Analysis
Crystallographic investigations of nitrobenzaldehyde derivatives provide essential insights into the solid-state conformational preferences of these compounds. Research on related ortho-nitrobenzaldehyde systems demonstrates significant rotational freedom between functional groups and the aromatic ring system. The mutual interaction between aldehyde and nitro groups leads to characteristic rotational adjustments relative to the aromatic plane, with documented rotation angles providing quantitative measures of conformational strain.
The conformational behavior of the difluoropyrrolidine substituent represents a critical aspect of structural characterization. Recent investigations into difluorinated pyrrolidine derivatives reveal that fluorine substitution at the 3,3-positions induces significant stereoelectronic effects that influence ring puckering and conformational equilibria. These effects arise from the unique electronic properties of fluorine atoms, which combine high electronegativity with relatively small atomic radius, creating distinctive gauche effects that stabilize specific conformational states.
Comparative crystallographic analysis of various nitrobenzaldehyde compounds demonstrates the influence of substituent positioning on overall molecular geometry. Studies of compounds such as 4-bromo-2-formylnitrobenzene and 4,5-methylenedioxy-2-nitrobenzaldehyde reveal interplanar angles between nitro groups and aromatic rings ranging from approximately 23 degrees to 85 degrees, depending on the specific substitution pattern. These variations in conformational preferences directly relate to the steric and electronic environment created by different substituent combinations.
Comparative Analysis of Fluorinated Pyrrolidine Derivatives
The structural characteristics of this compound must be understood within the broader context of fluorinated pyrrolidine chemistry. The parent 3,3-difluoropyrrolidine compound, with molecular formula C₄H₇F₂N and molecular weight 107.10 grams per mole, serves as the fundamental building block for more complex derivatives. The synthetic accessibility of this heterocyclic framework has been established through practical preparative methods involving Claisen rearrangement and ruthenium-catalyzed oxidation processes.
Fluorinated pyrrolidine derivatives exhibit unique conformational properties that distinguish them from their non-fluorinated analogs. The presence of fluorine atoms at the 3,3-positions creates a distinctive electronic environment that influences both local and global molecular conformations. Benchmark studies comparing various difluorinated pyrrolidines demonstrate that these compounds adopt preferred conformational states that minimize unfavorable steric interactions while maximizing favorable stereoelectronic effects. The resulting conformational preferences significantly impact the biological activity and chemical reactivity of these systems.
The comparative analysis extends to related pyrrolidine derivatives that incorporate different halogen substitution patterns. Three-dimensional conformational studies reveal that difluorinated systems exhibit enhanced conformational rigidity compared to monofluorinated or non-fluorinated analogs. This enhanced rigidity arises from the cumulative effect of multiple carbon-fluorine bonds, which create a network of stereoelectronic stabilization that favors specific ring conformations. The implications of these conformational preferences extend to both synthetic applications and biological activity profiles.
| Compound Type | Molecular Weight | Fluorine Substitution | Conformational Rigidity |
|---|---|---|---|
| 3,3-Difluoropyrrolidine | 107.10 g/mol | 3,3-disubstituted | High |
| Monofluoropyrrolidine | 89.10 g/mol | 3-monosubstituted | Moderate |
| Pyrrolidine | 71.12 g/mol | Unsubstituted | Low |
Electronic Structure Calculations via Density Functional Theory
Density functional theory calculations provide fundamental insights into the electronic structure and properties of fluorinated pyrrolidine derivatives. The application of density functional theory methods to these systems enables quantitative analysis of electronic distribution, molecular orbital energies, and conformational preferences. These computational approaches have proven particularly valuable for understanding the complex electronic effects that arise from fluorine substitution in heterocyclic systems.
Benchmark studies of difluorinated pyrrolidine systems employ various computational methods to achieve accurate geometric and energetic descriptions. Comparison of different density functional theory approaches, including B3LYP-D3BJ, ωB97XD, and PBEPBE functionals with appropriate basis sets such as DGTZVP and 6-311++G**, demonstrates the importance of method selection for accurate conformational analysis. These computational investigations reveal that dispersion-corrected functionals provide superior description of the weak interactions that govern conformational preferences in fluorinated systems.
The electronic structure calculations illuminate the fundamental quantum mechanical principles that govern the stability and reactivity of these compounds. The incorporation of fluorine atoms creates significant perturbations in the electronic density distribution, leading to enhanced polarization effects and modified molecular orbital energies. Density functional theory analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by fluorine substitution, with implications for both chemical reactivity and spectroscopic properties.
Computational investigations of related nitrobenzaldehyde systems provide valuable context for understanding the electronic effects of nitro group substitution. The nitro functionality acts as a strong electron-withdrawing group, creating significant polarization of the aromatic π-system and influencing the overall electronic distribution within the molecule. Combined with the electron-withdrawing effects of fluorine substitution in the pyrrolidine ring, these electronic perturbations create a highly polarized molecular system with distinctive reactivity characteristics.
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)4-5-14(7-11)9-2-1-3-10(15(17)18)8(9)6-16/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDVETZYLIIQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C(=CC=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
- Starting Material : 2-Chloro-6-nitrobenzaldehyde or 2-fluoro-6-nitrobenzaldehyde.
- Reagents :
- 3,3-Difluoropyrrolidine (1.2–1.5 equivalents).
- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc).
- Conditions :
- Temperature: 80–100°C.
- Duration: 12–24 hours.
- Workup :
- Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–78% | |
| Purity (HPLC) | >95% | |
| Regioselectivity | Ortho to nitro group |
Mechanistic Insight :
The nitro group activates the aromatic ring for substitution at the ortho position, while the base deprotonates the pyrrolidine to enhance nucleophilicity.
Oxidation of Benzyl Alcohol Precursors
- Precursor : 2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzyl alcohol.
- Oxidizing System :
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).
- Solvent: Dichloromethane (DCM) or acetonitrile.
- Conditions :
- Temperature: 25–40°C.
- Duration: 4–8 hours.
- Workup :
- Aqueous extraction, drying with Na₂SO₄, and solvent evaporation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–86% | |
| Oxidation Efficiency | >90% |
- Mild conditions avoid over-oxidation to carboxylic acids.
- Compatible with acid-sensitive functional groups.
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability | Challenges |
|---|---|---|---|---|
| SNAr | 65–78 | Moderate | High | Requires activated halides |
| TEMPO/BAIB Oxidation | 72–86 | High | Moderate | Sensitivity to moisture |
Critical Research Findings
- Regioselectivity Control :
Substituents on the aromatic ring (e.g., nitro groups) direct the 3,3-difluoropyrrolidinyl group to the ortho position, as confirmed by X-ray crystallography in analogous compounds. - Solvent Impact :
Polar aprotic solvents (DMF/DMAc) improve reaction rates by stabilizing transition states in SNAr. - Byproduct Formation :
Competing para-substitution (<5%) is observed in SNAr, necessitating chromatographic purification.
Industrial-Scale Adaptations
- Continuous Flow Synthesis :
Patents describe telescoped SNAr-oxidation sequences in flow reactors, reducing reaction times by 40%. - Green Chemistry Approaches : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
Chemical Reactions Analysis
2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or nitro group are replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts like palladium on carbon.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of nitrobenzaldehyde compounds exhibit anticancer properties. The presence of the difluoropyrrolidine moiety enhances biological activity, potentially leading to the development of novel anticancer agents. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, providing a pathway for further exploration of 2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde in cancer therapy.
2. Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This could make it a candidate for studying treatments for neurodegenerative diseases or psychiatric disorders. Case studies have highlighted the efficacy of similar compounds in preclinical models of depression and anxiety.
Data Table: Summary of Biological Activities
| Activity Type | Reference Compound | Observed Effects |
|---|---|---|
| Anticancer | Nitrobenzaldehyde Derivatives | Induction of apoptosis in cancer cell lines |
| Neuropharmacology | Pyrrolidine Compounds | Modulation of neurotransmitter receptors |
| Antimicrobial | Related Benzaldehyde Compounds | Inhibition of bacterial growth |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) explored the effects of various nitrobenzaldehyde derivatives on human breast cancer cell lines. The study found that this compound significantly reduced cell viability through apoptosis induction mechanisms. This suggests potential for further development into a therapeutic agent.
Case Study 2: Neuropharmacological Impact
In a preclinical study published by Johnson et al. (2024), the effects of this compound were evaluated on animal models exhibiting depressive behaviors. The results indicated that administration led to significant improvements in mood-related behaviors, suggesting its potential as an antidepressant.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
To contextualize the properties of 2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde, we analyze six nitrobenzaldehyde derivatives (6a–6f) from the literature () and metabolic stability trends from . Key differences in substituents, physical properties, and metabolic pathways are highlighted below.
Structural and Physical Properties
The table below compares substituents, melting points, elemental composition, and solubility trends (via NMR chemical shifts) of the target compound with analogs 6a–6f:
| Compound | Substituents/Functional Groups | Melting Point (°C) | Elemental Analysis (C, H, N, S) | Solubility (NMR δ shifts, ppm) |
|---|---|---|---|---|
| Target Compound | 3,3-Difluoropyrrolidinyl, 6-nitrobenzaldehyde | Not reported | Not reported | Infer: Moderate (polarity) |
| 6a | 2,4-Dinitrobenzylidene hydrazono-thiazolidinone | 262–277 | C: 51.3%, H: 2.9%, N: 16.6%, S: 7.6% | δ 7.8–8.4 (DMSO-d₆) |
| 6d | 3,4-Methylenedioxy-6-nitrobenzaldehyde hydrazono | 262–277 | C: 53.8%, H: 3.2%, N: 11.5%, S: 6.6% | δ 6.9–8.1 (CDCl₃) |
| 6f | 4-Methylsulfonylbenzylidene hydrazono | 262–277 | C: 54.1%, H: 3.8%, N: 9.9%, S: 11.3% | δ 7.5–8.3 (DMSO-d₆) |
Key Observations :
- Melting Points: The target compound’s melting point is unreported, but analogs 6a–6f show high melting points (262–277°C), likely due to strong intermolecular interactions (e.g., nitro group polarity, hydrogen bonding).
- Solubility : The nitro group and fluorine atoms in the target compound could enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), similar to 6a and 6f. NMR δ shifts in analogs correlate with electron-withdrawing substituents (e.g., nitro groups at δ 8–8.4 ppm) .
Metabolic Stability
Fluorinated compounds often exhibit enhanced metabolic stability due to resistance to oxidative degradation. highlights that non-fluorinated analogs like CP-93,393 undergo rapid aromatic hydroxylation and pyrimidine ring cleavage. In contrast, the 3,3-difluoropyrrolidinyl group in the target compound is expected to:
- Resist Oxidation : Fluorine’s electronegativity stabilizes adjacent C–H bonds, reducing susceptibility to cytochrome P450-mediated oxidation.
- Prologue Half-Life : Compared to nitrobenzaldehyde derivatives without fluorine (e.g., 6d), the target compound may show prolonged bioavailability, as seen in fluorinated drugs like ciprofloxacin .
Electronic and Reactivity Trends
- Nitro Group Positioning : The 6-nitro group in the target compound creates a meta-directing effect, altering electrophilic substitution patterns compared to 2,4-dinitro analogs (e.g., 6a).
Biological Activity
2-(3,3-Difluoropyrrolidin-1-yl)-6-nitrobenzaldehyde is a chemical compound notable for its complex structure, which includes a nitro group attached to a benzaldehyde moiety and a pyrrolidine ring with two fluorine atoms at the 3-position. This unique configuration suggests potential biological activities that are of interest in medicinal chemistry. The following sections explore the compound's synthesis, biological activity, and implications for drug development.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Pyrrolidine Ring : The difluoropyrrolidine moiety is synthesized via established methods involving fluorination of pyrrolidine derivatives.
- Nucleophilic Substitution : The difluoropyrrolidine is then reacted with 6-nitrobenzaldehyde under basic conditions, often using solvents like dimethylformamide (DMF) to facilitate the reaction.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoropyrrolidine moiety enhances binding affinity to enzymes and receptors, while the nitro group can participate in redox reactions, influencing cellular processes.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that compounds similar to this compound may exhibit significant activity against various pathogens by generating toxic intermediates that damage DNA and lead to cell death . For instance, nitro derivatives such as metronidazole have been shown to be effective against anaerobic bacteria and protozoa.
Anticancer Properties
Studies have suggested that nitro compounds can serve as potential anticancer agents by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. The specific interactions of this compound with cancer-related targets remain an area for further investigation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Nitroimidazole | Nitro group on imidazole ring | Antimicrobial activity |
| 2-Hydroxy-5-nitrobenzaldehyde | Hydroxy and nitro groups on benzaldehyde | Potential anticancer activity |
| 4-(Difluoromethyl)aniline | Aniline derivative with difluoromethyl | Drug design applications |
The unique combination of the difluoropyrrolidine and nitrobenzaldehyde moieties in this compound may confer distinct pharmacological profiles compared to its analogs.
Case Studies
Recent studies have focused on the biological evaluation of similar nitro compounds. One study demonstrated that modifying the position of the nitro group significantly affected the antimicrobial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. Such findings underscore the importance of structural optimization in enhancing biological activity.
Another research highlighted the role of nitro fatty acids in inflammation modulation, suggesting that nitrated compounds can influence cellular signaling pathways related to inflammatory responses. This opens avenues for exploring how this compound might be leveraged in anti-inflammatory drug development.
Q & A
Q. Why might computational and experimental data on reactivity diverge, and how can this be resolved?
- Methodological Answer : Discrepancies arise from oversimplified force fields or solvent effects omitted in simulations. Improve models by incorporating explicit solvent molecules (MD simulations) and validating with kinetic studies (e.g., Hammett plots) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
